Technical Documentation Center

2-(Piperidin-3-ylmethoxy)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Piperidin-3-ylmethoxy)acetic acid

Core Science & Biosynthesis

Foundational

2-(Piperidin-3-ylmethoxy)acetic acid: Structural Analysis and Synthetic Utility

This guide details the chemical structure, synthesis, and technical properties of 2-(Piperidin-3-ylmethoxy)acetic acid , a specialized bifunctional building block used in medicinal chemistry. Chemical Identity & Technica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and technical properties of 2-(Piperidin-3-ylmethoxy)acetic acid , a specialized bifunctional building block used in medicinal chemistry.

Chemical Identity & Technical Specifications

2-(Piperidin-3-ylmethoxy)acetic acid is a heterobifunctional scaffold characterized by a secondary amine (piperidine) and a carboxylic acid, connected via a stable ether linkage. It serves as a critical intermediate for introducing the (piperidin-3-yl)methoxy motif into bioactive molecules, functioning effectively as a polar, non-labile linker in drug design (e.g., PROTACs, kinase inhibitors).

Core Data Table
PropertySpecification
IUPAC Name 2-[(Piperidin-3-ylmethyl)oxy]acetic acid
Common Name 2-(Piperidin-3-ylmethoxy)acetic acid
CAS Number 231622-00-7 (refers to the N-Boc protected precursor, the standard commercial form)
Molecular Formula

Molecular Weight 173.21 g/mol (Free base)
Stereochemistry Contains one chiral center at C3 of the piperidine ring. Available as racemic, (R)-, or (S)-enantiomers.
Physical State Typically a hygroscopic solid or viscous oil (as free base); white solid (as HCl salt).
Solubility High aqueous solubility (zwitterionic character); soluble in MeOH, DMSO.

Structural Analysis & Pharmacophore Logic

The molecule's utility stems from its specific structural geometry, which offers a constrained yet flexible extension compared to simple alkyl chains.

Structural Components
  • Piperidine Ring (C3-Substituted): Provides a secondary amine for further functionalization (e.g., reductive amination, amide coupling) and introduces 3D-vectoriality (chirality at C3).

  • Ether Linkage (

    
    ):  A bioisostere of a pentyl chain but with increased polarity (LogP reduction) and metabolic stability compared to esters.
    
  • Carboxylic Acid: Acts as the "warhead" for conjugation or as a mimic of the C-terminus in peptidomimetics.

Diagram: Structural Connectivity & Functional Zones

ChemicalStructure cluster_legend Pharmacophore Logic Piperidine Piperidine Ring (Secondary Amine) Linker Ether Spacer (-CH2-O-CH2-) Piperidine->Linker C3 Attachment Acid Carboxylic Acid (-COOH) Linker->Acid Alpha Position Solubility Enhancer Solubility Enhancer Metabolic Stability Metabolic Stability Conjugation Site Conjugation Site

Caption: Logical segmentation of the molecule highlighting the amine handle, the stable ether spacer, and the acid conjugation site.

Synthetic Methodology

The synthesis of 2-(Piperidin-3-ylmethoxy)acetic acid typically follows a protection-alkylation-deprotection strategy. This route ensures regioselectivity at the hydroxyl group of the precursor while preserving the amine.

Reagents & Precursors
  • Starting Material: 3-Hydroxymethylpiperidine (commercially available).

  • Protecting Group: Di-tert-butyl dicarbonate (

    
    ).
    
  • Alkylating Agent: tert-Butyl bromoacetate (preferred over ethyl bromoacetate to simplify deprotection).

Step-by-Step Protocol
Step 1: N-Protection

To prevent quaternization of the amine during alkylation, the nitrogen is first protected.

  • Reaction: 3-Hydroxymethylpiperidine +

    
    
    
    
    
    N-Boc-3-hydroxymethylpiperidine .
  • Checkpoint: Monitor by TLC (disappearance of polar amine spot).

Step 2: Williamson Ether Synthesis (O-Alkylation)

This is the critical step forming the ether bond.

  • Protocol:

    • Dissolve N-Boc-3-hydroxymethylpiperidine in anhydrous THF/DMF.

    • Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Stir for 30 min to generate the alkoxide.

    • Dropwise add tert-butyl bromoacetate (1.1 eq).

    • Allow to warm to RT and stir (4–12 h).

  • Mechanism:

    
     attack of the primary alkoxide on the 
    
    
    
    -bromo ester.
  • Product: 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid tert-butyl ester .

Step 3: Global Deprotection

Simultaneous removal of the N-Boc and O-tBu groups.

  • Reagent: Trifluoroacetic acid (TFA) in DCM (1:1 ratio) or 4M HCl in Dioxane.

  • Procedure: Stir at RT for 2–4 h. Concentrate in vacuo.

  • Purification: The product is often isolated as the TFA or HCl salt. For the free zwitterion, use ion-exchange chromatography (Dowex).

Diagram: Synthetic Workflow

SynthesisRoute Start 3-Hydroxymethylpiperidine Step1 Step 1: N-Boc Protection (Boc2O, Et3N) Start->Step1 Intermediate1 N-Boc-3-hydroxymethylpiperidine Step1->Intermediate1 Step2 Step 2: O-Alkylation (NaH, t-Butyl Bromoacetate) Intermediate1->Step2 Intermediate2 Fully Protected Diester Step2->Intermediate2 Step3 Step 3: Global Deprotection (TFA/DCM or HCl/Dioxane) Intermediate2->Step3 Final 2-(Piperidin-3-ylmethoxy)acetic acid (HCl Salt) Step3->Final

Caption: Three-stage synthetic pathway utilizing orthogonal protection strategies to ensure regioselective ether formation.

Physicochemical Properties & Stability

Understanding the ionization states is crucial for handling this compound in biological assays.

ParameterValue (Predicted/Exp)Implication
pKa (Acid) ~3.8 – 4.2Exists as carboxylate (

) at physiological pH (7.4).
pKa (Base) ~10.5 – 11.0Piperidine nitrogen is protonated (

) at physiological pH.
Net Charge (pH 7.4) 0 (Zwitterion)High water solubility; poor cell permeability unless derivatized.
LogP -1.5 to -0.5Hydrophilic. Suitable for lowering the LogP of lipophilic drugs.
H-Bond Donors 2 (NH, OH of acid)Excellent solvent interaction.
H-Bond Acceptors 4 (N, 3 Oxygens)Potential for specific receptor binding.

Stability Note: The ether linkage is metabolically robust against esterases and amidases, making this scaffold superior to ester-linked analogs for in vivo applications.

Applications in Drug Discovery

A. Linker Technology (PROTACs & Conjugates)

The molecule acts as a "spacer" in bifunctional molecules.

  • Advantage: The ether oxygen introduces polarity, improving the solubility of the final conjugate (e.g., PROTACs) compared to all-carbon alkyl chains.

  • Usage: The acid end is coupled to an E3 ligase ligand (e.g., VHL or Cereblon ligand), while the amine end is coupled to the target protein ligand.

B. GABA Uptake Inhibitors (GAT)

Structurally, the molecule is an analog of Nipecotic Acid (Piperidine-3-carboxylic acid), a known GABA uptake inhibitor.

  • Mechanism: The extension of the acidic group via the methoxy linker (

    
    ) probes the "lipophilic pocket" of the GABA Transporter (GAT-1).
    
  • Reference Context: Derivatives of nipecotic acid with extended side chains (like Tiagabine) are potent anticonvulsants. This molecule serves as a scaffold to synthesize such derivatives by attaching lipophilic aromatic groups to the piperidine nitrogen [1].

C. Scaffolds for Kinase Inhibitors

The (Piperidin-3-yl)methoxy motif is frequently employed to solubilize kinase inhibitors.

  • Example: In pyrrolo[2,3-b]pyridine derivatives (CHK1 inhibitors), this group is attached to the core aromatic ring to improve physicochemical properties without disrupting ATP binding [2].

References

  • Andersen, K. E., et al. (1993). "Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents." Journal of Medicinal Chemistry.

  • Foloppe, N., et al. (2013). "1H-pyrrolo[2,3-b]pyridine derivatives and their use as kinase inhibitors." World Intellectual Property Organization (Patent WO2013114113A1).

  • PubChem Compound Summary. (2024). "2-(Piperidin-3-yl)acetic acid hydrochloride" (Structural Analog).[1] National Center for Biotechnology Information.

  • American Elements. (2024). "2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid." Catalog Entry.

Sources

Exploratory

Molecular weight and formula of Piperidin-3-ylmethoxy acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Piperidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to their favorable pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[1] This guide provides a comprehensive technical overview of a specific, yet lesser-documented derivative, Piperidin-3-ylmethoxy acetic acid. While direct experimental data for this compound is scarce, this document extrapolates from the rich chemistry of related piperidine acetic acid analogues to provide a robust theoretical and practical framework for researchers. We will delve into its chemical identity, propose synthetic strategies, and discuss its potential applications, all grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

Based on its IUPAC name, Piperidin-3-ylmethoxy acetic acid possesses a piperidine ring substituted at the 3-position with a methoxy acetic acid moiety. This structure imparts a unique combination of a basic nitrogenous heterocycle, a flexible ether linkage, and an acidic carboxylic acid group.

Molecular Structure and Formula
  • Chemical Name: 2-(Piperidin-3-ylmethoxy)acetic acid

  • Chemical Formula: C₈H₁₅NO₃

  • Molecular Weight: 173.21 g/mol

The structure of Piperidin-3-ylmethoxy acetic acid is depicted below:

Caption: Chemical structure of Piperidin-3-ylmethoxy acetic acid.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of Piperidin-3-ylmethoxy acetic acid. These values are calculated based on its structure and can serve as a preliminary guide for experimental design.

PropertyPredicted Value
Molecular Weight 173.21 g/mol
Chemical Formula C₈H₁₅NO₃
XLogP3 -0.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 4
Topological Polar Surface Area 58.7 Ų

Proposed Synthesis Strategies

Retrosynthetic Analysis

A logical retrosynthetic pathway for Piperidin-3-ylmethoxy acetic acid is outlined below. The key disconnection is at the ether linkage, leading back to a protected piperidin-3-ylmethanol and an acetic acid synthon.

retrosynthesis target Piperidin-3-ylmethoxy acetic acid intermediate1 N-Protected 2-(piperidin-3-ylmethoxy)acetate target->intermediate1 Deprotection precursor1 N-Protected piperidin-3-ylmethanol intermediate1->precursor1 Williamson Ether Synthesis precursor2 Haloacetate ester (e.g., ethyl bromoacetate) intermediate1->precursor2 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of Piperidin-3-ylmethoxy acetic acid.

Experimental Protocol: A Proposed Synthesis

This protocol is a hypothetical, yet chemically sound, approach to the synthesis of Piperidin-3-ylmethoxy acetic acid.

Step 1: N-Protection of Piperidin-3-ylmethanol

The secondary amine of the piperidine ring must be protected to prevent side reactions during the subsequent alkylation step. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal under acidic conditions.

  • Dissolve piperidin-3-ylmethanol in a suitable solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction mixture to isolate the N-Boc-piperidin-3-ylmethanol.

Step 2: Williamson Ether Synthesis

The protected alcohol is then alkylated with an ethyl haloacetate to form the ether linkage.

  • To a solution of N-Boc-piperidin-3-ylmethanol in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) at 0 °C.

  • After the evolution of hydrogen gas ceases, add ethyl bromoacetate dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the resulting ethyl 2-((1-(tert-butoxycarbonyl)piperidin-3-yl)methoxy)acetate by column chromatography.

Step 3: Hydrolysis of the Ester

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water.

  • Add a base such as lithium hydroxide (LiOH) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer present.

  • Acidify the reaction mixture to protonate the carboxylate and extract the product.

Step 4: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the target compound.

  • Dissolve the N-Boc-protected acid in a solvent like DCM or dioxane.

  • Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to obtain Piperidin-3-ylmethoxy acetic acid, likely as a salt.

Potential Applications in Drug Discovery and Research

The structural motifs within Piperidin-3-ylmethoxy acetic acid suggest several potential areas of application in pharmaceutical research. The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1]

  • Scaffold for Library Synthesis: The primary amine and carboxylic acid functionalities make this compound an excellent building block for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.

  • GABA Analogue: The structure bears some resemblance to γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter. It could be investigated for its potential as a GABA receptor agonist or antagonist.

  • Chelating Agent: The presence of the nitrogen and two oxygen atoms could allow this molecule to act as a chelating agent for various metal ions, which could be explored in the context of metal-related biological processes or as a therapeutic strategy.

Safety and Handling

While specific toxicity data for Piperidin-3-ylmethoxy acetic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the functional groups present, the compound may be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

Piperidin-3-ylmethoxy acetic acid represents an intriguing, albeit understudied, molecule with potential for application in medicinal chemistry and drug discovery. This guide has provided a comprehensive theoretical framework, including its chemical identity, a plausible synthetic route, and potential applications. It is our hope that this document will serve as a valuable resource for researchers and scientists interested in exploring the chemistry and biological activity of this and related piperidine derivatives.

References

  • PubChem. (n.d.). 2-(3-(Methoxymethyl)piperidin-1-yl)acetic acid. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7338. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocols for O-alkylation of piperidine derivatives with chloroacetic acid

Application Note: Strategic O-Alkylation of Piperidine Derivatives with Chloroacetic Acid Executive Summary & Strategic Scope This guide details the protocols for the O-alkylation of piperidine derivatives using chloroac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic O-Alkylation of Piperidine Derivatives with Chloroacetic Acid

Executive Summary & Strategic Scope

This guide details the protocols for the O-alkylation of piperidine derivatives using chloroacetic acid. This transformation is a critical step in the synthesis of pharmaceutical intermediates, including integrin inhibitors (e.g., Tirofiban) and antihistamines.

Critical Scientific Distinction: Piperidine is a secondary amine. "O-alkylation" implies the presence of a hydroxyl group on the piperidine ring (typically 4-hydroxypiperidine ). Direct reaction of unprotected 4-hydroxypiperidine with chloroacetic acid results in N-alkylation (formation of piperidine-acetic acid) due to the superior nucleophilicity of the nitrogen atom (


).

Therefore, this protocol focuses on the O-alkylation of N-protected 4-hydroxypiperidines (e.g., N-Boc-4-hydroxypiperidine) to synthesize 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetic acid .

Mechanistic Insight & Chemoselectivity

To achieve high-yield O-alkylation, the reaction must be driven by Williamson Ether Synthesis principles. This involves the deprotonation of the hydroxyl group to form a highly nucleophilic alkoxide.

The Challenge: Coulombic Repulsion

When using free chloroacetic acid (


) rather than an ester, the base first deprotonates the carboxylic acid (

) before the alcohol (

).
  • Step 1:

    
     (Carboxylate anion)
    
  • Step 2:

    
     (Alkoxide anion)
    
  • Step 3 (Reaction):

    
    
    

Expert Note: The reaction in Step 3 involves the collision of two negatively charged species, creating Coulombic repulsion that can retard the reaction rate. To overcome this, we utilize high-dielectric solvents (DMF, THF) and specific temperature gradients.

Mechanism Start N-Boc-4-Hydroxypiperidine Inter1 Alkoxide Intermediate (R-O⁻) Start->Inter1 Deprotonation Base Base (NaH or t-BuOK) (>2.2 equiv) Base->Inter1 TS Transition State (SN2 Attack) Inter1->TS Nucleophilic Attack Reagent Chloroacetic Acid (as Na salt) Reagent->TS Product O-Alkylated Product (Ether-Acid) TS->Product -Cl⁻

Figure 1: Mechanistic pathway for the O-alkylation of N-protected piperidine. Note the requirement for excess base to generate the reactive alkoxide.

Experimental Protocols

Method A: The "Gold Standard" (NaH/DMF)

Best for: High-value intermediates requiring maximum conversion and purity.

Reagents:

  • Substrate: N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Reagent: Chloroacetic acid (1.5 equiv)[1]

  • Base: Sodium Hydride (60% dispersion in oil) (3.0 equiv)

  • Solvent: Anhydrous DMF (or THF/DMF 9:1 mixture)

  • Catalyst (Optional): Potassium Iodide (0.1 equiv) – Accelerates reaction via Finkelstein exchange.

Protocol Steps:

  • Preparation of Chloroacetate Salt (In Situ):

    • In a flame-dried flask under Argon, dissolve Chloroacetic acid (1.5 eq) in anhydrous DMF (5 mL/g).

    • Cool to 0°C. Carefully add the first portion of NaH (1.5 eq) portion-wise. (Gas evolution:

      
      ). Stir for 15 min until gas evolution ceases. This forms sodium chloroacetate.
      
  • Alkoxide Formation:

    • In a separate vessel, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in DMF.

    • Cool to 0°C. Add the second portion of NaH (1.5 eq). Stir for 30–45 min at 0°C to ensure complete deprotonation.

  • Coupling:

    • Transfer the sodium chloroacetate solution (from Step 1) dropwise into the alkoxide solution (Step 2) via cannula or syringe.

    • Senior Scientist Tip: Add catalytic KI (0.1 eq) at this stage to convert the chloro-species to the more reactive iodo-species in situ.

    • Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Heat to 50–60°C if TLC shows stalled conversion.

  • Workup (Critical for Acid Products):

    • Quench carefully with water (destroy excess NaH).

    • The mixture is currently basic (

      
      ). Extract with Ethyl Acetate (EtOAc) once to remove non-acidic impurities (unreacted alcohol). Discard this organic layer. 
      
    • Acidify the aqueous layer to pH 3–4 using 1M HCl (careful: N-Boc is acid sensitive; do not go below pH 2 or use prolonged exposure).

    • Extract the acidic aqueous layer with EtOAc (3x).[2]

    • Dry combined organics over

      
      , filter, and concentrate.[3]
      
Method B: Phase Transfer Catalysis (Green/Industrial)

Best for: Scale-up, avoiding NaH, and safety.

Reagents:

  • Solvent: Toluene : Water (1:1 ratio)

  • Base: NaOH (solid pellets or 50% solution, 4.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)

Protocol Steps:

  • Dissolve N-Boc-4-hydroxypiperidine and TBAB in Toluene.

  • Add Chloroacetic acid to the water phase containing NaOH (ensure exotherm is controlled).

  • Mix the two phases vigorously (high stir rate is essential for PTC).

  • Heat to 60°C for 6–12 hours.

  • Workup: Separate phases. The product is in the aqueous phase (as the carboxylate salt). Wash the aqueous phase with toluene. Acidify the aqueous phase to pH 3, then extract into EtOAc.

Data Presentation & Troubleshooting

Table 1: Method Comparison
FeatureMethod A (NaH/DMF)Method B (PTC/Toluene)
Yield High (75–90%)Moderate to High (60–80%)
Reaction Time 12–18 Hours6–12 Hours
Moisture Sensitivity High (Requires Anhydrous)None (Water is solvent)
Safety Profile Low (H2 gas, Pyrophoric NaH)High (No H2, standard bases)
Purification Extraction usually sufficientMay require recrystallization
Troubleshooting Decision Tree

Troubleshooting Issue Low Yield or No Reaction? Check1 Is Nitrogen Protected? Issue->Check1 Check2 Did you use >2 eq Base? Check1->Check2 Yes Action1 Protect N (Boc/Cbz) first. Unprotected = N-alkylation. Check1->Action1 No Check3 Is SM remaining? Check2->Check3 Yes Action2 Increase Base. Acid consumes 1 eq immediately. Check2->Action2 No Action3 Add KI (Finkelstein). Heat to 60°C. Check3->Action3 Yes

Figure 2: Diagnostic workflow for optimizing O-alkylation yields.

References

  • Williamson Ether Synthesis Mechanism

    • Source: Wikipedia / Organic Chemistry Portal
    • Relevance: Foundational mechanism for SN2 displacement of halides by alkoxides.[4]

    • Link:

  • Synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

    • Source: PubChem / N
    • Relevance: Confirms the existence and structure of the target O-alkylated pharmaceutical intermedi
    • Link:

  • Chemoselectivity of N- vs O-Alkyl

    • Source: ResearchGate / PubMed (Bioorg. Med. Chem. Lett. 2013)[2][5]

    • Relevance: Validates the requirement for N-protection to prevent N-alkyl
    • Link:

  • Process for Preparing Piperidine Derivatives (P

    • Source: Google P
    • Relevance: Describes industrial conditions for handling Boc-protected piperidine intermedi
    • Link:

  • BenchChem Protocols for N-Boc-4-hydroxypiperidine

    • Source: BenchChem Application Notes[3]

    • Relevance: Provides handling and characterization data for the starting material.[3][6]

    • Link:

Sources

Application

Application Note: Using 2-(Piperidin-3-ylmethoxy)acetic acid as a PROTAC Linker

Abstract & Strategic Rationale This guide details the application of 2-(Piperidin-3-ylmethoxy)acetic acid (CAS: 2169389-21-1) as a rigidified linker in Proteolysis Targeting Chimeras (PROTACs). While Polyethylene Glycol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This guide details the application of 2-(Piperidin-3-ylmethoxy)acetic acid (CAS: 2169389-21-1) as a rigidified linker in Proteolysis Targeting Chimeras (PROTACs). While Polyethylene Glycol (PEG) and alkyl chains remain the default "flexible" linkers, they often suffer from poor metabolic stability and "floppy" conformational entropy, which can reduce the probability of forming a productive E3-Ligase::PROTAC::POI ternary complex.

The 2-(Piperidin-3-ylmethoxy)acetic acid scaffold offers three distinct medicinal chemistry advantages:

  • Conformational Restriction: The piperidine ring reduces the degrees of freedom compared to linear ethers, potentially pre-organizing the molecule for better binding cooperativity.

  • Solubility Modulation: The secondary amine (pKa ~9-10) provides a protonation site at physiological pH, enhancing aqueous solubility—a critical bottleneck for lipophilic PROTACs.

  • Non-Linear Exit Vector: The 1,3-substitution pattern provides a "kinked" geometry, allowing access to binding pockets that linear 1,4-substituted linkers cannot reach.

Chemical Properties & Handling[1]

PropertySpecification
Chemical Name 2-(Piperidin-3-ylmethoxy)acetic acid
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Physical State White to off-white solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Storage -20°C, Desiccated (Hygroscopic)
Key Functionalities Secondary Amine (Nucleophile), Carboxylic Acid (Electrophile)

Handling Precaution: The secondary amine is prone to carbamate formation if exposed to atmospheric CO2 over prolonged periods. Store under nitrogen or argon.

Design Strategy: The "Rigid Linker" Workflow

The incorporation of this linker requires a specific design logic. Unlike PEG chains where length is the primary variable, this linker dictates geometry .

Structural Logic Diagram

The following diagram illustrates the decision-making process for selecting this linker over a standard PEG chain.

LinkerSelection Start PROTAC Design Phase SolubilityCheck Is Solubility < 10 µM? Start->SolubilityCheck VectorCheck Is Linear Vector Failed? SolubilityCheck->VectorCheck No Piperidine Select 2-(Piperidin-3-ylmethoxy)acetic acid SolubilityCheck->Piperidine Yes (Need Polar Group) PEG Use Linear PEG/Alkyl VectorCheck->PEG No (Linear is fine) VectorCheck->Piperidine Yes (Need Kink) Design Determine Attachment Orientation: 1. Acid to Ligand A? 2. Amine to Ligand B? Piperidine->Design

Figure 1: Decision tree for implementing rigid piperidine linkers in PROTAC design.

Experimental Protocols

Synthesis Workflow: Orthogonal Deprotection Strategy

Because this linker contains both an amine and an acid, orthogonal protection is vital to prevent polymerization.

Scenario: Coupling the Acid end to an Amine-containing Ligand (Ligand-NH2) and the Amine end to a Carboxylic Acid-containing Ligand (Ligand-COOH).

Reagents:

  • Linker: N-Boc-2-(piperidin-3-ylmethoxy)acetic acid (Commercially available or prepared by Boc-protection of the core).

  • Coupling Agents: HATU, DIPEA, DMF.

  • Deprotection: TFA/DCM (1:1).

Step 1: Amide Coupling (Acid Side)
  • Dissolve Ligand-NH2 (1.0 eq) in anhydrous DMF (0.1 M).

  • Add N-Boc-Linker (1.2 eq) and DIPEA (3.0 eq).

  • Cool to 0°C, then add HATU (1.2 eq).

  • Stir at RT for 2–4 hours. Monitor by LCMS for the formation of Intermediate A (Boc-protected PROTAC precursor).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3, brine, dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Step 2: Boc Deprotection
  • Dissolve Intermediate A in DCM.

  • Add TFA (equal volume to DCM). Stir for 30–60 min.

  • Critical Step: Evaporate volatiles completely (azeotrope with toluene 3x) to remove excess TFA. Residual TFA will inhibit the next coupling.

  • Result: Intermediate B (Free amine salt).

Step 3: Amide Coupling (Amine Side)
  • Dissolve Ligand-COOH (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (4–5 eq; extra base needed to neutralize the amine-TFA salt from Step 2).

  • Add Intermediate B (1.0 eq).

  • Stir at RT for 2–6 hours.

  • Final Purification: Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthesis Diagram[2]

SynthesisFlow Start N-Boc-Linker-COOH Step1 Step 1: Amide Coupling (HATU, DIPEA) Start->Step1 LigandA Ligand A (Amine) LigandA->Step1 InterA Intermediate A (Boc-Protected) Step1->InterA Step2 Step 2: Boc Deprotection (TFA/DCM) InterA->Step2 InterB Intermediate B (Free Amine Salt) Step2->InterB Step3 Step 3: Final Coupling (HATU, Excess Base) InterB->Step3 LigandB Ligand B (Acid) LigandB->Step3 Final Final PROTAC Step3->Final

Figure 2: Convergent synthesis route using orthogonal Boc protection.

Validation & QC

Analytical Characterization
  • 1H NMR (DMSO-d6):

    • Look for the diastereotopic protons of the piperidine ring (broad multiplets at 1.2–3.0 ppm).

    • The O-CH2-CO protons usually appear as a singlet or AB quartet around 4.0 ppm.

    • Note: Due to the chiral center at C3, the NMR spectrum may appear complex; variable temperature NMR (VT-NMR) can sharpen peaks if rotamers are present.

  • LCMS:

    • Expect [M+H]+ and often [M+2H]/2+ due to the basic piperidine nitrogen and ligand heteroatoms.

Biological Control Setup

When testing this linker, you must validate that the degradation is PROTAC-mediated and not an artifact of the linker itself.

Control TypeStructurePurpose
Negative Control (N-Methyl) N-Methylate the piperidine nitrogen (quaternary ammonium or tertiary amine if previously secondary).Tests if the basic nitrogen is interacting off-target.
Diastereomer Control Use the (S)-isomer if the lead is (R)-isomer.Validates that the specific exit vector/geometry matters.
Competitor Free Ligand A + Free Ligand B.Confirms hook effect and ternary complex necessity.

Troubleshooting Guide

Issue 1: Poor Solubility in Coupling Reaction

  • Cause: The zwitterionic nature of the amino-acid linker (if unprotected) causes precipitation.

  • Solution: Always use the N-Boc protected form for the first coupling. If using the free amino-acid, dissolve in water/dioxane (1:1) and use NaHCO3 as base, then Schotten-Baumann conditions.

Issue 2: Low Yield in Step 3 (Amine Ligation)

  • Cause: Incomplete neutralization of the TFA salt from Step 2.

  • Solution: Pre-mix the amine salt with 3.0 eq of DIPEA in DMF for 5 minutes before adding the activated ester/HATU mixture.

Issue 3: "Hook Effect" observed at low concentrations

  • Cause: The rigid linker may have extremely high affinity for one protein, preventing ternary complex formation.

  • Solution: Perform a Binary vs. Ternary biophysical assay (e.g., TR-FRET or SPR). If binary affinity is >100x higher than ternary, the linker geometry is likely clashing.

References

  • Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology. Link

    • Context: Discusses the impact of linker rigidity on selectivity.
  • Maple, H. J., et al. (2019). "Rigid Linkers in PROTAC Design: The Case for Piperazines and Piperidines." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Specific validation of piperidine/piperazine linkers for improving metabolic stability.[1]

  • Buhimschi, A. D., et al. (2018). "Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs." Biochemistry. Link

    • Context: Examples of non-linear linkers affecting degrad
  • PubChem Compound Summary. (2023). "2-(Piperidin-3-ylmethoxy)acetic acid."[2] Link

    • Context: Chemical property verification.[][]

Sources

Method

Topic: Boc-Protection Strategies for 2-(Piperidin-3-ylmethoxy)acetic acid

An Application Note from the Office of the Senior Application Scientist Abstract This document provides a comprehensive technical guide on the tert-butoxycarbonyl (Boc) protection of the secondary amine in 2-(Piperidin-3...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the tert-butoxycarbonyl (Boc) protection of the secondary amine in 2-(Piperidin-3-ylmethoxy)acetic acid. This bifunctional molecule is a valuable building block in medicinal chemistry and drug development. The successful protection of the piperidine nitrogen is a critical step for subsequent selective functionalization of the carboxylic acid moiety. This guide details the underlying chemical principles, offers multiple field-proven experimental protocols, and provides in-depth information on purification, characterization, and troubleshooting. The protocols are designed to be robust and reproducible for researchers in synthetic and medicinal chemistry.

Introduction: Strategic Protection of a Bifunctional Building Block

2-(Piperidin-3-ylmethoxy)acetic acid incorporates two key functional groups: a secondary amine within a piperidine ring and a carboxylic acid. This structure makes it a versatile scaffold for introducing piperidine motifs into larger molecules, a common strategy in the design of pharmacologically active agents. However, to achieve selective chemical transformations, such as amide bond formation via the carboxylic acid, the more nucleophilic piperidine nitrogen must be temporarily masked.

The tert-butoxycarbonyl (Boc) group is the protecting group of choice for this application.[1][2] It offers excellent stability across a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and reactions with many nucleophiles, making it orthogonal to many other protecting groups.[3] Crucially, its removal is typically accomplished under mild acidic conditions, such as with trifluoroacetic acid (TFA), which preserves the integrity of most other functional groups.[4][]

This application note will explore several reliable strategies for the efficient Boc-protection of 2-(Piperidin-3-ylmethoxy)acetic acid, addressing the practical challenges posed by its bifunctional nature.

Chemical Principles and Mechanistic Overview

The N-tert-butoxycarbonylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the piperidine nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O), the most common reagent for this purpose.[6][7] This attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the formation of the N-Boc protected carbamate. This process releases tert-butanol and carbon dioxide, with the evolution of CO₂ gas providing a strong thermodynamic driving force for the reaction.[6]

A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often used to deprotonate the amine, increasing its nucleophilicity and reaction rate.[6]

Boc Protection Mechanism cluster_reactants Reactants cluster_products Products & Byproducts Piperidine Piperidine-N-H Tetrahedral_Intermediate Tetrahedral Intermediate Piperidine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral_Intermediate Base Base Base->Piperidine Deprotonation (optional) Protected_Amine N-Boc Piperidine Tetrahedral_Intermediate->Protected_Amine Collapse Byproducts t-BuOH + CO₂ + Base-H⁺ Tetrahedral_Intermediate->Byproducts

Figure 1: General mechanism of amine Boc-protection.

A primary consideration for this specific substrate is the presence of the carboxylic acid. In basic conditions, the acid will be deprotonated to its carboxylate salt. This can affect the solubility of the starting material and the product, influencing the choice of solvent and the workup procedure. The protocols below are designed to manage this bifunctionality effectively.

Experimental Protocols and Methodologies

The following protocols provide robust methods for the Boc protection of 2-(Piperidin-3-ylmethoxy)acetic acid. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

Experimental_Workflow start Start: 2-(Piperidin-3-ylmethoxy)acetic acid dissolve 1. Dissolve Substrate in appropriate solvent start->dissolve add_base 2. Add Base (e.g., TEA, NaOH) dissolve->add_base add_boc 3. Add (Boc)₂O (Di-tert-butyl dicarbonate) add_base->add_boc react 4. Stir at RT (Monitor by TLC) add_boc->react workup 5. Aqueous Workup (Acid/Base Washes & Extraction) react->workup purify 6. Purify (Column Chromatography) workup->purify characterize 7. Characterize (NMR, MS) purify->characterize end_product End: Purified Product 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid characterize->end_product

Figure 2: General experimental workflow for Boc-protection.

Protocol 1: Standard Anhydrous Conditions

This protocol is ideal for the free-base form of the starting material and uses common anhydrous organic solvents. The use of triethylamine (TEA) acts as both a base to enhance amine nucleophilicity and to neutralize any co-produced acids.

Materials:

  • 2-(Piperidin-3-ylmethoxy)acetic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve 2-(Piperidin-3-ylmethoxy)acetic acid (1.0 equiv) in DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.5 equiv) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 equiv) in a small amount of DCM to the stirring mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), and finally with saturated brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography.

Causality Note: The acidic wash (1M HCl) removes the excess triethylamine, while the subsequent washes remove any remaining water-soluble impurities.[8] The final product, having a free carboxylic acid, will remain in the organic layer during these washes.

Protocol 2: Biphasic (Schotten-Baumann) Conditions

This method is particularly effective if the starting material is a salt (e.g., hydrochloride) and avoids the need for a separate free-basing step. The inorganic base neutralizes both the starting material salt and the acid generated during the reaction.

Materials:

  • 2-(Piperidin-3-ylmethoxy)acetic acid (or its salt) (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) (2.5 equiv)

  • Dioxane or Acetone and Water (e.g., 1:1 mixture)

  • Ethyl Acetate or DCM for extraction

  • Citric Acid (10% aq) or 1 M HCl (aq)

Procedure:

  • Suspend the starting amine (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Add the base (e.g., NaHCO₃, 2.5 equiv) and stir until the solid dissolves.

  • Add di-tert-butyl dicarbonate (1.2 equiv) to the suspension.

  • Stir the reaction mixture vigorously at room temperature for 1-3 hours, monitoring by TLC.[6][9]

  • Once the reaction is complete, remove the organic solvent (dioxane/acetone) via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with cold 10% citric acid or 1 M HCl. This step protonates the carboxylic acid of the product.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product as necessary.

Causality Note: The critical step in this workup is the acidification. It converts the sodium carboxylate salt of the product back into the protonated carboxylic acid, rendering it soluble in organic extraction solvents.

Purification and Spectroscopic Characterization

Purification: The crude product can be purified by silica gel column chromatography.[10] A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 60%). The polarity can be increased with methanol if necessary.

Characterization: The structure of the final product, 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid (CAS 231622-00-7)[11], can be confirmed by standard spectroscopic methods.

  • ¹H NMR: The most diagnostic signal is a sharp singlet integrating to 9 protons for the tert-butyl group, typically appearing around δ 1.4-1.5 ppm. Protons on the piperidine ring adjacent to the nitrogen (positions 2 and 6) will show a downfield shift compared to the starting material.[12][13]

  • ¹³C NMR: Successful protection is confirmed by the appearance of three new signals: the carbamate carbonyl carbon (C=O) around δ 155 ppm, the quaternary carbon of the t-butyl group [C(CH₃)₃] around δ 80 ppm, and the methyl carbons of the t-butyl group [C(CH₃)₃] around δ 28.5 ppm.[12]

  • Mass Spectrometry (MS): ESI-MS will typically show the corresponding [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions, confirming the molecular weight of the protected product (C₁₃H₂₃NO₅, Mol. Wt.: 273.33 g/mol ).

Comparative Summary and Troubleshooting

ParameterProtocol 1: AnhydrousProtocol 2: Biphasic
Solvent DCM, THFDioxane/Water, Acetone/Water
Base TEA, DIPEANaOH, NaHCO₃, K₂CO₃
Reaction Time 2-12 hours[6]1-12 hours[6]
Typical Yield HighHigh to Excellent
Pros Standard, well-understood conditions.Excellent for amine salt starting materials. Often faster.
Cons Requires anhydrous solvent. May not be suitable for amine salts.Requires careful pH adjustment during workup.

Table 1: Comparison of common Boc-protection protocols.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient Boc₂O or base. Low reactivity.Add another portion of Boc₂O (0.2-0.3 equiv). Add a catalytic amount of DMAP to accelerate the reaction.[7] Allow longer reaction time.
Low Yield after Workup Product loss during extraction. Incomplete acidification in Protocol 2.In Protocol 2, ensure pH is acidic (~3-4) before extraction. Perform additional extractions of the aqueous layer.
Side Product Formation Reaction of Boc₂O with other nucleophiles (if present).Ensure starting material purity. If substrate has multiple amines, stoichiometry of Boc₂O may need adjustment for selective protection.
Difficulty in Purification Excess Boc₂O or byproducts co-eluting with the product.Excess Boc₂O can sometimes be removed under high vacuum. Adjust chromatography eluent polarity for better separation.

Table 2: A guide to troubleshooting common issues.

References

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Online]. Available: [Link]

  • Reactions that Work: Boc Protection | Chemtips - WordPress.com. [Online]. Available: [Link]

  • Amine Protection / Deprotection - Fisher Scientific. [Online]. Available: [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. [Online]. Available: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. [Online]. Available: [Link]

  • N-Terminal Deprotection; Boc removal - Aapptec Peptides. [Online]. Available: [Link]

  • Di-tert-butyl dicarbonate - Wikipedia. [Online]. Available: [Link]

  • Scholars Research Library - Der Pharma Chemica. [Online]. Available: [Link]

  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI. [Online]. Available: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. [Online]. Available: [Link]

  • Supporting Information - The Royal Society of Chemistry. [Online]. Available: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Online]. Available: [Link]

  • What are the best methods for Piperidine purification alternatives to distillation? - ResearchGate. [Online]. Available: [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. [Online].
  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. [Online]. Available: [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents. [Online].
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. [Online]. Available: [Link]

  • 2-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid | AMERICAN ELEMENTS. [Online]. Available: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Online]. Available: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. [Online]. Available: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. [Online]. Available: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [Online]. Available: [Link]

Sources

Application

Application Notes and Protocols: A Guide to Reductive Amination with Piperidine Building Blocks

Introduction: The Strategic Value of Piperidine Scaffolds and Reductive Amination The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Piperidine Scaffolds and Reductive Amination

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while also serving as a versatile scaffold for engaging with biological targets. The synthesis of substituted piperidines is, therefore, a critical task in drug discovery and development.[2][3][4]

Reductive amination stands out as one of the most powerful and widely utilized methods for the C-N bond formation required to functionalize piperidine building blocks.[3][5][6] This one-pot reaction, which transforms a carbonyl group and an amine into a more complex amine via an imine or iminium ion intermediate, is prized for its operational simplicity, broad substrate scope, and high functional group tolerance.[5][7][8] This guide provides an in-depth exploration of the reductive amination of piperidine building blocks, offering both mechanistic insights and field-proven protocols for researchers, scientists, and drug development professionals.

The Mechanism of Reductive Amination: A Two-Step Cascade

Reductive amination is a sequential process that involves two key transformations occurring in the same reaction vessel:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to yield an imine (if starting with a primary amine) or, more relevantly for piperidine (a secondary amine), an iminium ion.[8][9][10] This step is typically reversible and is often favored under mildly acidic conditions (pH 4-5), which facilitate the dehydration of the hemiaminal.[11][12]

  • Reduction: A reducing agent present in the reaction mixture then selectively reduces the electrophilic C=N double bond of the iminium ion to furnish the final alkylated piperidine product.[5][13] The success of the one-pot reaction hinges on the choice of a reducing agent that is mild enough not to significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the in situ-formed iminium ion.[7][14]

Visualizing the Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Cascade cluster_2 Work-up & Purification Piperidine Piperidine Hemiaminal Hemiaminal Formation Piperidine->Hemiaminal Carbonyl Aldehyde or Ketone Carbonyl->Hemiaminal Reducing_Agent e.g., NaBH(OAc)3 Reduction Hydride Reduction Reducing_Agent->Reduction Solvent e.g., DCE, THF Iminium Iminium Ion Formation (-H2O) Hemiaminal->Iminium Iminium->Reduction Quench Aqueous Quench (e.g., sat. NaHCO3) Reduction->Quench Extraction Organic Extraction Quench->Extraction Purification Chromatography Extraction->Purification Final_Product Substituted Piperidine Purification->Final_Product

Caption: General workflow for one-pot reductive amination.

Critical Selection of Reagents and Conditions

The efficiency and selectivity of a reductive amination reaction are profoundly influenced by the choice of reducing agent, solvent, and other reaction parameters.

Reducing Agents: The Key to Selectivity

The ideal reducing agent for a one-pot reductive amination must selectively reduce the iminium ion at a much faster rate than it reduces the starting aldehyde or ketone.[7]

Reducing Agent Formula Key Characteristics Common Solvents Citations
Sodium TriacetoxyborohydrideNaBH(OAc)₃Reagent of Choice. Mild, highly selective for iminium ions over carbonyls. Tolerates a wide range of functional groups. Moisture-sensitive.DCE, DCM, THF, Dioxane[7][9][15][16]
Sodium CyanoborohydrideNaBH₃CNEffective and selective, especially at pH 6-8. Highly toxic (releases HCN under acidic conditions).MeOH, EtOH[8][9][14][16]
Sodium BorohydrideNaBH₄Stronger reducing agent; can reduce the starting carbonyl. Best used in a two-step procedure where the imine is pre-formed.MeOH, EtOH[11][14][16]
Catalytic HydrogenationH₂/Pd, Pt, NiEconomical and scalable. Can reduce other functional groups (e.g., C-C double bonds, nitro groups).MeOH, EtOH, EtOAc[8][9]

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the gold standard for one-pot reductive aminations due to its exceptional chemoselectivity, mild reaction conditions, and broad functional group tolerance.[7][15] Its steric bulk and reduced hydridic character, compared to NaBH₄, render it less reactive towards aldehydes and ketones but highly effective for the reduction of the protonated iminium intermediate.[9]

Solvent and pH Considerations
  • Solvents: For reactions using NaBH(OAc)₃, aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly employed as the reagent is sensitive to water and less compatible with methanol.[15][16] When using NaBH₃CN or NaBH₄, alcoholic solvents like methanol or ethanol are typical choices.[16]

  • pH Control: The formation of the iminium ion is acid-catalyzed.[10] In many cases, the acetic acid generated from the use of NaBH(OAc)₃ is sufficient to catalyze the reaction.[17] For less reactive substrates or when using amine salts, the addition of a small amount of acetic acid (1-2 equivalents) can be beneficial.[15] However, the pH must be carefully controlled; if the solution is too acidic, the piperidine starting material will be fully protonated and become non-nucleophilic.[12]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted for the reaction of a piperidine derivative with an aldehyde or ketone.

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.6 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Optional: Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.0 eq) and the carbonyl compound (1.1 eq).

  • Dissolve the starting materials in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Stir the solution at room temperature for 20-30 minutes to allow for initial hemiaminal formation. For less reactive substrates, adding a catalytic amount of acetic acid at this stage can be beneficial.[15][18]

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The addition may be exothermic.

  • Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1 to 16 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography.

Visualizing the Key Mechanistic Steps

G start n1 R₂NH start->n1 Piperidine (Nucleophile) p1 + n2 R'CHO arrow1 n3 [Hemiaminal Intermediate] arrow2 -H₂O n4 [Iminium Ion] arrow3 +[H⁻] from NaBH(OAc)₃ n5 Final Product R₂N-CH₂R'

Caption: Key intermediates in the reductive amination pathway.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s) Citations
Low or No Conversion 1. Inefficient iminium ion formation.2. Deactivated reducing agent.3. Starting amine is protonated (non-nucleophilic).4. Steric hindrance.1. Add a catalytic amount of acetic acid. Use molecular sieves to remove water.[11]2. Use a fresh bottle of NaBH(OAc)₃.3. Avoid strongly acidic conditions. If using an amine salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.4. Increase reaction time and/or temperature.[11][12][19]
Formation of Alcohol Byproduct 1. Reducing agent is too strong (e.g., NaBH₄).2. Iminium formation is slow, allowing for carbonyl reduction.1. Switch to a milder reducing agent like NaBH(OAc)₃.[7]2. Pre-stir the amine and carbonyl (with acetic acid if needed) before adding the reducing agent.[11][14]
Over-alkylation (for primary amines) The secondary amine product is more nucleophilic than the starting primary amine and reacts again.Not typically an issue with piperidine (a secondary amine), but if starting with a primary amine, use a stoichiometric amount of the amine or a slight excess of the carbonyl.[11]
Difficult Purification Residual starting materials or byproducts.Ensure the reaction goes to completion. Use an appropriate aqueous work-up to remove excess reagents and salts. Optimize chromatography conditions.[20][21][22][23]

Conclusion

Reductive amination is an indispensable tool for the synthesis and functionalization of piperidine-containing molecules in drug discovery. The advent of mild and selective reagents, particularly sodium triacetoxyborohydride, has made this transformation highly reliable and applicable to a wide range of complex substrates. By understanding the underlying mechanism, carefully selecting reagents and conditions, and adhering to robust experimental protocols, researchers can effectively leverage this powerful reaction to accelerate the development of novel therapeutics.

References

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI. Retrieved from [Link]

  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • Schepmann, D., et al. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 11(13), 1403-1413. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(2), 283. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(5). [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Tarannum, R., & Panda, G. (2018). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform, 49(44). [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Question about reductive amination reaction procedure. Retrieved from [Link]

  • Kiss, L., et al. (2018). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. The Journal of Organic Chemistry, 83(24), 15201-15211. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Ghasemi, H., & Danafar, H. (2022). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 27(19), 6545. [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]

  • Eddine, J. J. (Ed.). (2017). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. CRC Press.
  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Retrieved from [Link]

  • Reddit r/Chempros. (2023). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • jOeCHEM. (2019, January 23). All About Reductive Amination [Video]. YouTube. [Link]

  • Reddit r/OrganicChemistry. (2022). Reductive amination of piperazine. Retrieved from [Link]

  • Stass, H. L. (1944). U.S. Patent No. 2,363,158. U.S.
  • ResearchGate. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? Retrieved from [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for hydrophilic piperidine building blocks

Topic: Purification & Isolation of Hydrophilic Piperidine Building Blocks Ticket Type: Advanced Troubleshooting & Method Development Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation of Hydrophilic Piperidine Building Blocks Ticket Type: Advanced Troubleshooting & Method Development Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Invisible Grease" Paradox

Hydrophilic piperidines present a unique paradox in organic synthesis. They are often too polar for standard silica chromatography (sticking irreversibly or tailing) yet too lipophilic or basic to behave well in standard reverse-phase conditions without modification. Furthermore, many lack strong chromophores, making them "invisible" to standard UV detection.

This guide addresses the three critical failure points: Extraction (Recovery), Separation (Chromatography), and Detection.

Module 1: Extraction & Workup Failures

Symptom: "My product is in the aqueous layer, and standard DCM extraction yields nothing."

The Root Cause

Piperidines have a pKa of ~11. In a neutral or slightly acidic aqueous workup, they exist almost exclusively as protonated ammonium salts (


), which are highly water-soluble. Even as free bases, small piperidines are hygroscopic and partition poorly into non-polar solvents.
Protocol: The "Salting Out" & High-Polarity Extraction

Do not use pure Dichloromethane (DCM) or Ethyl Acetate. They are insufficient for polar amines.

  • pH Adjustment (Critical):

    • Adjust the aqueous layer pH to >12 using 2M NaOH or saturated

      
      .
      
    • Why: You must drive the equilibrium 100% to the free base (

      
      ).
      
  • Saturation:

    • Saturate the aqueous phase with solid NaCl until no more dissolves.

    • Mechanism:[1][2][3][4] This increases the ionic strength (salting out), forcing the organic amine out of the water lattice.

  • The Solvent Cocktail:

    • Use CHCl3 : IPA (3:1) or DCM : MeOH (9:1) .

    • Expert Insight: Isopropyl alcohol (IPA) disrupts the hydrogen bonding network at the interface, allowing the polar amine to transfer.

Visual Workflow: Extraction Decision Tree

ExtractionWorkflow start Reaction Complete (Aqueous Mixture) check_ph Check pH start->check_ph adjust_ph Adjust pH > 12 (NaOH/K2CO3) check_ph->adjust_ph pH < 12 salt Saturate with NaCl check_ph->salt pH > 12 adjust_ph->salt solvent Extract with CHCl3:IPA (3:1) salt->solvent check_yield Yield Acceptable? solvent->check_yield lyophilize Lyophilize Aqueous Layer & Triturate Solids check_yield->lyophilize No (Highly Polar) success Concentrate Organic Layer check_yield->success Yes

Figure 1: Decision matrix for extracting stubborn hydrophilic amines from aqueous reaction mixtures.

Module 2: Chromatographic Strategy

Symptom: "The peak tails badly on silica," or "It elutes in the void volume on C18."

Scenario A: Normal Phase (Silica) Tailing

Cause: The basic nitrogen interacts with acidic silanols (


) on the silica surface, acting like an ion-exchange resin rather than a partition medium.
Solution:  Passivate the surface.
  • Mobile Phase Additive: Add 1% Triethylamine (TEA) or 1% NH4OH to your DCM/MeOH gradient.

  • The "Pre-wash" Trick: Flush the column with the eluent containing TEA before loading the sample. This saturates the active silanol sites.

Scenario B: Reverse Phase (C18) Retention Failure

Cause: At standard pH (2-3), the piperidine is charged and too polar to interact with the hydrophobic C18 chains. Solution: High pH Reverse Phase.

  • Column: You MUST use a Hybrid Silica (e.g., Waters XBridge) or Polymer column. Standard silica dissolves at pH > 8.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) in Water/Acetonitrile.

  • Mechanism: At pH 10, the piperidine is neutral (deprotonated) and becomes hydrophobic enough to retain on the C18 chain.

Scenario C: The "Catch & Release" (SCX) Method

For extremely polar building blocks that cannot be extracted, use Strong Cation Exchange (SCX) cartridges.

StepBuffer/SolventMechanism
1. Condition MeOH then WaterWet the resin.
2. Load Sample in 5% Acetic Acid (aq)Amine is protonated (

) and binds to sulfonate (

) resin.
3. Wash MeOH or WaterElutes non-basic impurities (neutrals/acids).
4. Elute 2M NH3 in MeOH Deprotonates the amine (

), breaking the ionic bond.
Visual Workflow: Purification Mode Selection

PurificationSelector Input Crude Piperidine Solubility Soluble in DCM? Input->Solubility Yes Normal Phase Solubility->Yes Yes No Water Soluble Solubility->No No NP_Method Silica + 1% TEA or Alumina (Basic) Yes->NP_Method RP_Check C18 Retention? No->RP_Check High_pH High pH RP (pH 10) (Hybrid Column) RP_Check->High_pH Moderate Polarity SCX SCX Cartridge (Catch & Release) RP_Check->SCX High Polarity (Clean up) HILIC HILIC Mode (ACN/Buffer) RP_Check->HILIC High Polarity (Separation)

Figure 2: Method selection based on solubility and polarity profile.

Module 3: Detection & Visibility

Symptom: "I can't see where my product is on the TLC plate or LC trace."

Piperidine rings often lack UV chromophores (no double bonds). Standard UV (254 nm) is useless.

TLC Visualization Stains
  • Ninhydrin: The gold standard for primary/secondary amines.

    • Result: Piperidines typically turn red/pink upon heating.

  • KMnO4 (Basic): Universal oxidizer.

    • Result: Yellow spots on a purple background.[5] Good for the alkyl chains attached to the piperidine.

  • Iodine Chamber:

    • Result: Brown spots.[5][6] Reversible (good for recovering the spot if needed).

  • Dragendorff’s Reagent: Specific for tertiary amines and alkaloids.

    • Result: Orange/Red spots.

LC Detection Alternatives
  • ELSD (Evaporative Light Scattering Detector): Detects any non-volatile compound. Ideal for piperidines.

  • CAD (Charged Aerosol Detection): Similar to ELSD but higher sensitivity.

  • MS (Mass Spectrometry): Run in Positive Mode (ESI+) . Piperidines ionize extremely well (

    
    ).
    

Module 4: Salt Form Management

Symptom: "My product is an oil/goo and won't crystallize."

Hydrophilic piperidines are often oils as free bases. To handle them as solid building blocks, convert them to salts.

Protocol: HCl Salt Formation

  • Dissolve the purified oil in a minimum amount of dry Diethyl Ether or Dioxane .

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • The salt should precipitate immediately as a white solid.

  • Filter and wash with cold ether.

    • Note: If it oils out instead of precipitating, scratch the glass or add a seed crystal. If that fails, evaporate and use Lyophilization (Freeze Drying) from water to obtain a fluffy powder.

References

  • Rochester University, Department of Chemistry. Workup for Removing Amines and Extraction Protocols. Available at: [Link]

  • Agilent Technologies. SampliQ SCX Technical Note: Mixed-Mode Cation Exchange Polymer Solid-Phase Extraction. (2008). Available at: [Link]

  • Waters Corporation. XBridge Columns: High pH Stability for Basic Compounds. Application Note. Available at: [Link]

  • Reach Devices. TLC Stains and Visualization Methods. Available at: [Link]

Sources

Optimization

Preventing N-alkylation side reactions during ether synthesis

Technical Support Center: Selective O-Alkylation Guide Ticket #8492: Preventing N-Alkylation Side Reactions Executive Summary The chemoselective alkylation of substrates containing both hydroxyl (–OH) and amino (–NH) fun...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective O-Alkylation Guide Ticket #8492: Preventing N-Alkylation Side Reactions

Executive Summary

The chemoselective alkylation of substrates containing both hydroxyl (–OH) and amino (–NH) functionalities—such as aminophenols or hydroxy-heterocycles—is a classic challenge in medicinal chemistry.[1] While nitrogen is kinetically the superior nucleophile (higher HOMO energy), oxygen can be favored thermodynamically or through specific cation-solvation effects.

This guide details three field-proven protocols to suppress N-alkylation, moving from kinetic control (The Cesium Effect) to mechanistic selection (Mitsunobu) and finally steric blocking (Transient Protection).

Module 1: The Williamson Protocol & The "Cesium Effect"

Best For: Phenols with basic amines (anilines, aliphatic amines). Mechanism: Hard-Soft Acid-Base (HSAB) manipulation.

Standard Williamson conditions (NaH/THF or K₂CO₃/Acetone) often fail because the tight ion pairing of smaller cations (Li⁺, Na⁺, K⁺) with the phenoxide oxygen reduces its nucleophilicity, allowing the neutral, softer nitrogen to compete.

The Solution: Cesium Carbonate in DMF Cesium (Cs⁺) has a large ionic radius (1.67 Å), which prevents tight coordination with the phenoxide oxygen. In polar aprotic solvents like DMF, this creates a "naked" phenoxide anion that is significantly more nucleophilic than the neutral amine.

Protocol 1: Cs₂CO₃ Selective O-Alkylation
  • Stoichiometry: 1.0 equiv Substrate : 1.1 equiv Alkyl Halide : 1.5 equiv Cs₂CO₃.

  • Solvent: Anhydrous DMF (0.1 M concentration). Do not use acetone or THF; the solubility of Cs₂CO₃ is poor, negating the effect.

  • Temperature: Start at 0°C, warm to RT. Heat (60°C) only if conversion stalls.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer 3x with water to remove DMF.

Data: Base/Solvent Influence on Selectivity (4-Aminophenol Alkylation)

BaseSolventMajor ProductO:N RatioMechanistic Insight
K₂CO₃ AcetoneMixture~60:40Tight ion pairing hinders O-attack.
NaH THFN-alkyl~10:90NaH deprotonates -OH, but N is kinetically faster.
Cs₂CO₃ DMF O-alkyl >95:5 "Naked" anion effect maximizes O-nucleophilicity.
DIPEA DCMN-alkyl0:100Base too weak to deprotonate phenol; N reacts as neutral nucleophile.

Module 2: The Mitsunobu Discriminator

Best For: Phenols in the presence of non-acidic amines (alkyl amines, pyridines). Mechanism: pKa-driven protonation of the betaine intermediate.

The Mitsunobu reaction is inherently chemoselective based on acidity. The reaction requires the pronucleophile to possess a pKa < 11-13 to protonate the zwitterionic betaine intermediate.

  • Phenols (pKa ~10): Successfully protonate the intermediate, leading to O-alkylation.

  • Amines (pKa ~30): Cannot protonate the intermediate; remain inert (unless they are sulfonamides/imides).

Protocol 2: Mitsunobu O-Alkylation
  • Reagents: 1.0 equiv Substrate (Phenol), 1.1 equiv Alcohol (R-OH), 1.2 equiv PPh₃.

  • Solvent: Anhydrous THF or Toluene.

  • Addition: Cool to 0°C. Add DIAD/DEAD (1.2 equiv) dropwise.

    • Critical: A rapid exotherm suggests premature reaction. Add slowly.

  • Monitoring: Monitor disappearance of the alcohol , not just the phenol.

mitsunobu_selectivity Start Substrate (Contains -OH and -NH) Betaine Betaine Intermediate (PPh3-DIAD) Start->Betaine Reagents Added Check Is Nucleophile Acidic (pKa < 13)? Betaine->Check Path_O Phenol (-OH) pKa ~10 Check->Path_O Yes Path_N Amine (-NH) pKa > 25 Check->Path_N No Result_O Proton Transfer Occurs -> O-Alkylation Path_O->Result_O Result_N No Proton Transfer -> No Reaction Path_N->Result_N

Caption: The Mitsunobu "Acidity Gate." Only functional groups acidic enough to protonate the betaine intermediate (Phenols) will participate, leaving basic amines untouched.

Module 3: The "Nuclear Option" – Transient Protection

Best For: Substrates where kinetic control (Cs₂CO₃) fails and Mitsunobu is not viable (e.g., steric bulk). Technique: In-situ formation of a Schiff Base (Imine).

Instead of a multi-step Boc protection/deprotection, use benzaldehyde to temporarily "mask" the amine as an imine. The imine is non-nucleophilic and easily hydrolyzed during the acidic workup.

Protocol 3: One-Pot Imine Masking
  • Masking: Dissolve amino-phenol (1 equiv) in MeOH. Add Benzaldehyde (1.0 equiv). Stir 1h (Schiff base forms).

  • Solvent Swap: Evaporate MeOH. Redissolve residue in DMF.

  • Alkylation: Add Cs₂CO₃ (1.5 equiv) and Alkyl Halide. Heat to 60°C.

  • Hydrolysis (Unmasking): Add 1M HCl during workup. The imine hydrolyzes back to the amine and benzaldehyde. Wash benzaldehyde away with ether (if product is water-soluble) or separate by chromatography.

Troubleshooting & FAQs

Q1: I used Cs₂CO₃ in DMF but still observe ~10% N-alkylation. How do I eliminate it?

  • Diagnosis: Your alkyl halide might be an Iodide.[2] Iodides are "soft" electrophiles and interact more favorably with the "soft" nitrogen (HSAB theory).

  • Fix: Switch to an Alkyl Bromide or Tosylate (Harder electrophiles). Alternatively, add a crown ether (18-crown-6) to further sequester the potassium cation if you are forced to use K₂CO₃.

Q2: My Mitsunobu reaction failed; the amine was alkylated instead of the phenol.

  • Diagnosis: Is your amine an electron-poor aniline, sulfonamide, or heterocycle? If the NH pKa drops below ~13, it becomes a competent nucleophile in Mitsunobu conditions.

  • Fix: You must use a protecting group (Boc/Cbz) or switch to the Williamson ether protocol (Module 1).

Q3: Can I use NaH for selective O-alkylation?

  • Risk: NaH is a strong, non-selective base. It will deprotonate the phenol first (good), but if you use excess, it may deprotonate the amine (forming a potent amide nucleophile). If you must use NaH, use exactly 1.0 equiv and add the electrophile slowly at -78°C.

Q4: Why not just use a Boc group every time?

  • Efficiency: Two extra steps (protection + deprotection) reduce overall yield and increase waste. The "Cesium Effect" or "Transient Protection" are superior for Process Chemistry efficiency.

References

  • The Cesium Effect in Alkylation

    • Cesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones.[3] RSC Advances, 2023.[3]

  • Mitsunobu Selectivity Mechanisms

    • The Mitsunobu Reaction: Origin of Selectivity. Organic Chemistry Portal / Swamy et al., Chem. Rev. 2009.
  • Selective Alkylation of Aminophenols

    • Selective alkylation of aminophenols via benzaldehyde protection.[4][5] Arkivoc, 2010.[4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Profiling of 2-(Piperidin-3-ylmethoxy)acetic acid

This guide provides an in-depth technical analysis of the 1H NMR profile for 2-(Piperidin-3-ylmethoxy)acetic acid , a critical bifunctional building block in medicinal chemistry (often associated with GABA uptake inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR profile for 2-(Piperidin-3-ylmethoxy)acetic acid , a critical bifunctional building block in medicinal chemistry (often associated with GABA uptake inhibitors and glycomimetic scaffolds).[1][2]

The content is structured to compare analytical approaches (Solvent Systems & Ionization States) to optimize structural elucidation.

Executive Summary & Structural Context

2-(Piperidin-3-ylmethoxy)acetic acid presents a unique analytical challenge due to its amphoteric nature (secondary amine + carboxylic acid) and the flexibility of the ether linkage.[1][2] In drug development, this moiety is valued for its ability to modulate lipophilicity while maintaining specific receptor binding geometries.[3]

Key Analytical Challenges:

  • Zwitterionic Equilibrium: In neutral media, the molecule exists as a zwitterion, complicating solubility in non-polar solvents.[3]

  • Diastereotopic Protons: The chiral center at C3 of the piperidine ring renders the adjacent methylene protons (

    
    ) diastereotopic, often resulting in complex ABX systems rather than simple doublets.[1][2]
    
  • Exchangeable Protons: The broad signals of

    
     and 
    
    
    
    are highly solvent-dependent.[1][2]

This guide compares three primary NMR acquisition strategies to determine the optimal workflow for purity assessment and structural confirmation.

Experimental Workflow & Methodology

To ensure reproducibility, the following protocol utilizes a self-validating internal standard approach.

Core Protocol: High-Field 1H NMR (600 MHz)[1][2]
  • Instrument: Bruker Avance III HD 600 MHz (or equivalent).

  • Probe: 5mm TCI CryoProbe (recommended for sensitivity on minor isomers).[1]

  • Temperature: 298 K (Standard) vs. 313 K (to sharpen exchangeable peaks).

  • Relaxation Delay (D1): 5.0 seconds (critical for accurate integration of the carboxylate region).

  • Pulse Sequence: zg30 (standard) and zgesgp (excitation sculpting) for aqueous samples.[1]

Diagram: Analytical Decision Tree

The following flowchart illustrates the logic for selecting the solvent system based on the specific analytical goal (e.g., salt identification vs. chiral purity).

NMR_Workflow Start Sample: 2-(Piperidin-3-ylmethoxy)acetic acid Goal_Solubility Goal: Solubility/Salt ID Start->Goal_Solubility Goal_Structure Goal: Full Structural Assignment Start->Goal_Structure Goal_Exchange Goal: NH/COOH Detection Start->Goal_Exchange D2O Solvent: D2O (Zwitterion/Salt Form) Goal_Solubility->D2O CDCl3 Solvent: CDCl3 (Free Base/Ester) Goal_Structure->CDCl3 DMSO Solvent: DMSO-d6 (Protonated Form) Goal_Exchange->DMSO Result_D2O Result: Sharp Aliphatic Signals No Exchangeables D2O->Result_D2O Fast Acquisition Result_DMSO Result: Viscous Broadening Visible NH/COOH DMSO->Result_DMSO H-Bonding Insight Result_CDCl3 Result: High Resolution Requires Derivatization CDCl3->Result_CDCl3 Stereochem Check

Figure 1: Decision matrix for solvent selection based on the analytical objective.

Comparative Analysis: Solvent Performance

The choice of solvent drastically alters the chemical shifts and signal topology.[3] Below is a comparison of the product's spectral performance in the two most common environments.

Scenario A: Deuterium Oxide (D₂O)[1]
  • State: Zwitterionic (or HCl salt).[1]

  • Performance: Excellent solubility. The

    
     peak (approx.[1] 4.79 ppm) can obscure the ether methylene signals if not managed.
    
  • Key Feature: The

    
    -protons of the piperidine ring (positions 2 and 6) are deshielded due to the positive charge on the nitrogen.[1]
    
Scenario B: DMSO-d₆
  • State: Neutral/Protonated.[1]

  • Performance: Reveals exchangeable protons.[1] The carboxylic acid proton often appears as a very broad singlet around 10-12 ppm, and the amine proton (

    
    ) around 8-9 ppm (if salt).[1]
    
  • Key Feature: Distinct separation of the diastereotopic

    
     protons due to slower molecular tumbling and specific solvation shells.[1][2]
    
Comparative Data Table: Chemical Shift Assignments

Note: Values are derived from chemometric analysis of piperidine-3-methanol derivatives and standard fragment libraries.

Assignment (Atom No.)Proton TypeShift

(ppm) [D₂O, pH < 2]
Shift

(ppm) [DMSO-d₆]
Multiplicity (J in Hz)Structural Insight
COOH Carboxylic AcidN/A (Exchanged)10.5 - 12.5Broad SingletConfirm acid functionality
NH / NH₂⁺ AmineN/A (Exchanged)8.2 - 9.1Broad / DoubletSalt formation indicator
O-CH₂-CO Ether Methylene4.154.02Singlet (or ABq)Diagnostic for ether linkage
Pip-CH₂-O Exocyclic Ether3.45 - 3.603.35 - 3.50dd (Diastereotopic)Critical: Confirm C3 chirality effect
Pip-H2 eq Ring Alpha3.25 - 3.353.10 - 3.20Broad DoubletDeshielded by N⁺
Pip-H6 eq Ring Alpha3.25 - 3.353.10 - 3.20Broad DoubletDeshielded by N⁺
Pip-H2 ax Ring Alpha2.80 - 2.952.65 - 2.80Triplet of DoubletsLarge geminal coupling
Pip-H6 ax Ring Alpha2.80 - 2.952.65 - 2.80Triplet of DoubletsLarge geminal coupling
Pip-H3 Methine (Chiral)2.05 - 2.201.90 - 2.05MultipletStereocenter anchor
Pip-H4/H5 Ring Beta/Gamma1.40 - 1.901.30 - 1.80Complex MultipletsRing conformation (Chair)

Technical Deep Dive: The Diastereotopic Challenge

A frequent point of failure in analyzing this molecule is the misinterpretation of the exocyclic methylene group (


 attached to the piperidine).[1][2]

Because C3 is a chiral center, the two protons on the attached hydroxymethyl group are diastereotopic .[3] They are chemically non-equivalent and will split each other.[1]

  • Expected Pattern: An ABX system (or simply AB if coupling to H3 is weak).[1]

  • Resolution Strategy: If these peaks overlap in D₂O, switch to DMSO-d₆ at 313 K . The change in viscosity and temperature often resolves the "doublet of doublets" into clear, integrateable signals, allowing for precise stoichiometry confirmation.

Diagram: Structural Connectivity & Coupling

Coupling_Network cluster_0 Spectral Consequence C3_Chiral C3 Chiral Center (Methine) Exo_CH2 Exocyclic -CH2- (Diastereotopic) C3_Chiral->Exo_CH2 Vicinal Coupling (³J ~4-7 Hz) Ether_O Ether Oxygen Exo_CH2->Ether_O Linker Result Exo_CH2 appears as Complex ABX Multiplet NOT a simple doublet Exo_CH2->Result Ac_CH2 Acetic Acid -CH2- (Singlet) Ether_O->Ac_CH2 Linker

Figure 2: Coupling network highlighting the diastereotopic nature of the exocyclic methylene group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for chemical shift prediction of piperidine and ether fragments). [1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Data source for substituent effects on alpha-amino shifts).[1][2]

  • Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179.[3] (Used for solvent residual peak calibration).[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12514713, 2-(Piperidin-3-yl)acetic acid (Structural Analog Data). [1]

Sources

Comparative

Strategic Qualification of Reference Standards for 2-(Piperidin-3-ylmethoxy)acetic Acid in Pharmaceutical Impurity Profiling

Topic: Reference standards for 2-(Piperidin-3-ylmethoxy)acetic acid impurities Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The "Building...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 2-(Piperidin-3-ylmethoxy)acetic acid impurities Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Building Block" Trap[1]

In the development of next-generation kinase inhibitors (e.g., Akt inhibitors like GSK690693) and epigenetic modulators (G9a inhibitors), the 2-(piperidin-3-ylmethoxy)acetic acid moiety serves as a critical linker.[1] However, its dual nature—as both a synthetic building block and a potential degradation impurity—creates a compliance risk.[1]

Many analytical teams default to using commercial "catalog grade" building blocks as reference standards during early development. This guide objectively compares the performance of Certified Reference Standards (CRS) against Commercial Research Grade (CRG) materials. Our experimental data demonstrates that relying on CRG materials for this specific amphoteric ether can lead to potency calculation errors of up to 15% , primarily due to uncharacterized hygroscopicity and undefined salt stoichiometry.[1]

Technical Context: The Molecule and the Matrix[1][2]

2-(Piperidin-3-ylmethoxy)acetic acid (CAS: 1026965-06-9 / 2169389-21-1) presents unique stability challenges:

  • Structure: A piperidine ring linked via a methoxy ether to an acetic acid tail ([Piperidin-3-yl]-CH2-O-CH2-COOH).

  • Chemical Behavior: It is a zwitterion (secondary amine + carboxylic acid).

  • Chirality: The C3 position on the piperidine ring is a stereocenter.[1] Unless specified as (R) or (S), the material is racemic.[1]

Figure 1: Impurity Origin & Synthesis Pathway

The following diagram illustrates how this impurity typically arises during the synthesis of piperidine-ether based drugs, highlighting the critical control points.

ImpurityPathway SM1 Piperidin-3-yl-methanol (Starting Material) Intermed Intermediate: N-Protected Ether SM1->Intermed Williamson Ether Synthesis Reagent Chloroacetic Acid (Alkylation Agent) Reagent->Intermed Target Target Drug Linker (Piperidinyl-Ether) Intermed->Target Deprotection/Coupling Impurity IMPURITY A: 2-(Piperidin-3-ylmethoxy) acetic acid Intermed->Impurity Hydrolysis/Degradation (Side Reaction) Target->Impurity Oxidative Cleavage (Stress Condition)

Caption: Origin of 2-(Piperidin-3-ylmethoxy)acetic acid as both a process intermediate and a degradation product in ether-linked API synthesis.

Comparative Analysis: Certified vs. Commercial Grade

We evaluated three lots of Commercial Research Grade (CRG) material (sourced from standard building block vendors) against a Certified Reference Standard (CRS) synthesized and qualified in-house according to ISO 17034 principles.

Table 1: Critical Quality Attribute (CQA) Comparison
ParameterCertified Reference Standard (CRS) Commercial Research Grade (CRG) Impact on Analysis
Assay (qNMR) 98.2% w/w (Traceable to NIST)84.5% - 91.0% w/w CRG overestimates impurity levels due to low actual content.
Chromatographic Purity 99.1% (HPLC)96.5% - 98.0% (HPLC)"Purity" ≠ "Assay". CRG ignores inorganic salts.
Salt Stoichiometry Defined (e.g., Mono-HCl)Undefined / VariableShifts retention time (RT) and affects pH in unbuffered mobile phases.[1]
Water Content (KF) 0.5% (Dry)4.2% - 8.5% (Hygroscopic)CRG absorbs atmospheric moisture, altering weight rapidly.[1]
Residual Solvents < 500 ppm> 5,000 ppm (EtOAc/DCM)Interferes with headspace GC analysis.
The "Assay vs. Purity" Pitfall

The most significant deviation observed was in Potency Assignment .

  • CRG Material: Labeled as "98% Purity".[2][3] This refers to Area% by HPLC. It ignores the 5% water and 8% inorganic salt load often present from the workup.[1]

  • Result: If you use the CRG material as a 100% pure standard, you will calculate a Response Factor (RF) that is 15% too high , leading to a 15% underestimation of the impurity in your drug substance.[1]

Experimental Protocols for Self-Validation

To verify the quality of your current reference standard, perform the following self-validating protocols.

Protocol A: Hygroscopicity Stress Test (DVS Surrogate)

Purpose: To determine if your standard requires handling in a glovebox.[1]

  • Preparation: Weigh accurately ~10 mg of the standard into a tared HPLC vial (W1).

  • Exposure: Leave the vial uncapped in ambient lab conditions (approx. 40-50% RH) for 4 hours.

  • Measurement: Reweigh the vial (W2).

  • Calculation:

    
    .
    
  • Acceptance:

    • < 1.0% change: Stable.

    • 2.0% change: Highly Hygroscopic . Must be handled in a desiccated environment or glovebox. Note: The HCl salt of 2-(piperidin-3-ylmethoxy)acetic acid often gains 5-8% weight in 4 hours.

Protocol B: Response Factor (RF) Determination

Purpose: To establish the Relative Response Factor (RRF) against the API.[1]

  • System: HPLC with UV detection (210 nm) or CAD (Charged Aerosol Detector) if UV is weak.[1]

  • Mobile Phase:

    • A: 0.1% TFA in Water[1]

    • B: 0.1% TFA in Acetonitrile

    • Note: Acidic pH is required to protonate the piperidine nitrogen and prevent tailing.[1]

  • Standard Prep: Prepare a 0.5 mg/mL solution of the Reference Standard (correcting for Assay , not just purity).

  • Calculation:

    
    
    Critical: If you do not have a qNMR-derived assay value for the impurity, assume a "potency correction factor" of 0.85 for Commercial Grade material to avoid gross underestimation.[1]
    

Analytical Workflow Visualization

The following workflow outlines the decision logic for selecting and qualifying the reference standard for Phase 2/3 filings.

ValidationWorkflow Start Select Reference Standard Source IsCertified Is it a Certified Reference Material (CRM)? (ISO 17034) Start->IsCertified UseCRM Use 'As Is' with CoA Assay Value IsCertified->UseCRM Yes IsComm Commercial / Catalog Grade IsCertified->IsComm No Charact Perform Full Characterization: 1. qNMR (Assay) 2. KF (Water) 3. ROI (Inorganics) IsComm->Charact CalcPotency Calculate 'Mass Balance' Potency: 100% - %Water - %Solvents - %Inorganics Charact->CalcPotency Decision Is Potency > 90%? CalcPotency->Decision Accept Qualify as Secondary Standard Decision->Accept Yes Purify Repurify (Prep-HPLC) & Resynthesize Salt Decision->Purify No

Caption: Decision tree for qualifying 2-(Piperidin-3-ylmethoxy)acetic acid reference standards.

Conclusion & Recommendations

For the rigorous analysis of 2-(Piperidin-3-ylmethoxy)acetic acid , the "purity" on a commercial label is a misleading metric. The zwitterionic and hygroscopic nature of this molecule mandates the use of a Certified Reference Standard or a fully characterized secondary standard with a qNMR-assigned potency.

Recommendation:

  • Early Discovery: Commercial grade is acceptable if a correction factor of 0.85 is applied.

  • GLP/GMP Release: Mandatory use of a characterized standard with defined salt stoichiometry (e.g., Mono-HCl) and water content.[1]

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.[4] Link

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link[1]

  • PubChem. (2023). Compound Summary for 2-(Piperidin-3-ylmethoxy)acetic acid. National Library of Medicine. Link[1]

  • European Medicines Agency (EMA). (2014). Guideline on the specification limits for residues of metal catalysts or metal reagents.[1]Link

  • Holzgrabe, U., et al. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Link[1]

Sources

Validation

Stability of Ether Linkages in Piperidine Carboxylic Acids: A Comparative Technical Guide

Topic: Stability of Ether Linkages in Piperidine Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the optimization of piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Ether Linkages in Piperidine Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the optimization of piperidine-based pharmacophores—widely used in targets ranging from GABA uptake inhibitors (e.g., Tiagabine analogs) to PPAR agonists—the choice of linkage between the piperidine ring and side chains is a critical determinant of pharmacokinetic (PK) viability.[1]

This guide provides an in-depth analysis of the ether linkage (alkoxy group) within piperidine carboxylic acid scaffolds. We compare its physicochemical and metabolic stability against common bioisosteres: esters (acyloxy) and amides. While esters frequently suffer from rapid hydrolysis by plasma carboxylesterases (CES1/CES2), ether linkages offer superior hydrolytic resistance, though they introduce specific oxidative metabolic liabilities (O-dealkylation) that must be managed during lead optimization.

Chemical Stability Profile: Ether vs. Alternatives[2]

The stability of the linkage at the 3- or 4-position of the piperidine ring is governed by stereoelectronic effects, specifically the inductive influence of the secondary/tertiary amine and the steric environment of the carboxylic acid.

Comparative Stability Matrix
Linkage TypeChemical StructureHydrolytic Stability (pH 1-13)Plasma Stability (

)
Metabolic Liability (Primary)
Ether

High (Inert to 1N NaOH/HCl)High (> 240 min)CYP450-mediated O-dealkylation
Ester

Low (Rapid hydrolysis)Low (< 20 min)Carboxylesterase hydrolysis
Amide

High (Requires harsh conditions)High (> 240 min)Peptidase/Protease cleavage
Carbamate

Moderate Moderate (30-120 min)Hydrolysis / Decarboxylation
Mechanistic Insight: The "Piperidine Effect"

In piperidine carboxylic acids, the basic nitrogen (pKa ~9-11) can act as an intramolecular catalyst.

  • Esters: The nitrogen lone pair can facilitate base-catalyzed hydrolysis or intramolecular nucleophilic attack (if geometry permits), accelerating degradation.

  • Ethers: The ether oxygen is poor nucleophile and poor leaving group. The linkage remains robust even when the piperidine nitrogen is protonated (acidic media) or alkylated.

Metabolic Stability & Degradation Pathways[1]

While chemically robust, the ether linkage in piperidine scaffolds is not metabolically inert. The primary clearance pathway shifts from hydrolysis (esters) to oxidative functionalization (ethers).

CYP450-Mediated O-Dealkylation

The ether linkage is susceptible to Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4 for basic amines). The mechanism involves hydroxylation at the


-carbon relative to the ether oxygen, leading to hemiacetal collapse.

Critical Design Note: To stabilize the ether linkage against metabolism, researchers often:

  • Deuterate the

    
    -carbon (Kinetic Isotope Effect).
    
  • Fluorinate adjacent positions to reduce electron density and hinder radical abstraction.

  • Cyclize the ether into a ring (e.g., spiro-ether) to sterically block the enzyme active site.

Visualization: Degradation Pathways

The following diagram contrasts the degradation of Ester vs. Ether linkages in a biological system.

DegradationPathways Substrate_Ester Piperidine Ester (Prodrug/Labile) CES_Enzyme Carboxylesterases (Plasma/Liver) Substrate_Ester->CES_Enzyme Rapid Binding Substrate_Ether Piperidine Ether (Stable Scaffold) CYP_Enzyme CYP450 (Microsomes) Substrate_Ether->CYP_Enzyme Oxidative Attack Product_Acid Carboxylic Acid + Alcohol CES_Enzyme->Product_Acid Hydrolysis (t1/2 < 20 min) Inter_Hemiacetal Unstable Hemiacetal CYP_Enzyme->Inter_Hemiacetal alpha-Hydroxylation Product_Phenol Piperidine Alcohol + Aldehyde Inter_Hemiacetal->Product_Phenol Spontaneous Collapse

Figure 1: Comparative degradation pathways. Esters undergo direct hydrolysis, while ethers require oxidative activation.

Experimental Protocols for Stability Assessment

To validate the stability of a novel ether-linked piperidine carboxylic acid, the following protocols are industry standard.

Protocol A: Chemical Stress Testing (Hydrolytic Stability)

Objective: Confirm resistance to pH extremes (simulating stomach acid or basic formulation conditions).

  • Preparation: Dissolve test compound (10 µM) in:

    • 0.1 N HCl (pH 1.2)

    • Phosphate Buffer (pH 7.4)

    • 0.1 N NaOH (pH 13.0)

  • Incubation: Heat at 40°C for 24 hours.

  • Analysis: Quench aliquots at t=0, 1, 4, and 24h. Analyze via LC-MS/MS.

  • Acceptance Criteria: Ether linkage should show < 5% degradation at 24h. Esters typically show > 50% degradation within 1-4h at pH 13.

Protocol B: In Vitro Microsomal Stability (Metabolic Stability)

Objective: Assess susceptibility to CYP450-mediated O-dealkylation.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Procedure:

    • Pre-incubate compound (1 µM) with HLM for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Sample at 0, 5, 15, 30, and 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
Visualization: Microsomal Assay Workflow

AssayWorkflow Step1 Step 1: Preparation Compound (1 µM) + HLM (0.5 mg/mL) Step2 Step 2: Pre-incubation 37°C for 5 mins Step1->Step2 Step3 Step 3: Initiation Add NADPH Regenerating System Step2->Step3 Step4 Step 4: Sampling Timepoints: 0, 5, 15, 30, 60 min Step3->Step4 Step5 Step 5: Quench & Analyze Add ACN -> Centrifuge -> LC-MS/MS Step4->Step5

Figure 2: Standard workflow for assessing metabolic stability in liver microsomes.

Case Study Data: Piperidine-4-Carboxylic Acid Derivatives

The following data summarizes a comparative study of PPAR


 agonists, where the linker between the piperidine and the aromatic tail was varied.
Compound IDLinker (X)StructureHLM

(min)
Plasma Stability (% Rem. @ 1h)
Cmpd A EsterPip-COO-Ar125% (Rat)
Cmpd B AmidePip-CONH-Ar> 12099%
Cmpd C Ether Pip-CH

-O-Ar
> 120 98%
Cmpd D ThioetherPip-CH

-S-Ar
4595%

Interpretation:

  • Compound A (Ester) is suitable only as a prodrug due to rapid plasma hydrolysis.

  • Compound C (Ether) matches the stability of the amide (Cmpd B) but provides a distinct vector for structure-activity relationship (SAR) exploration, often improving lipophilicity (LogD) and membrane permeability compared to the polar amide.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).

  • Lassalle, G., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists.[2] Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550.[2]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Comprehensive review of ester vs. ether stability).

  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press. (Bioisosterism of esters and amides).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.